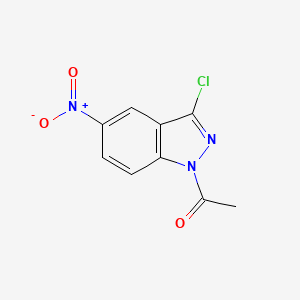

1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one

概要

説明

1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a nitro group at the 5-position, a chloro group at the 3-position, and an acetyl group at the 1-position of the indazole ring. These substitutions confer unique chemical properties and reactivity to the molecule.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common method includes the nitration of 1-acetyl-3-chloroindazole using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Types of Reactions:

Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group at the 3-position can participate in nucleophilic substitution reactions with various nucleophiles to form different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Reduction: 1-acetyl-3-chloro-5-aminoindazole.

Substitution: 1-acetyl-3-alkoxy-5-nitroindazole.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of agrochemicals and dyes.

作用機序

The biological activity of 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and acetyl groups may also contribute to the compound’s binding affinity and specificity towards its targets.

類似化合物との比較

Indazole: The parent compound without any substitutions.

1-acetylindazole: Lacks the chloro and nitro groups.

3-chloroindazole: Lacks the acetyl and nitro groups.

5-nitroindazole: Lacks the acetyl and chloro groups.

Uniqueness: 1-(3-chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is unique due to the presence of all three functional groups (acetyl, chloro, and nitro) on the indazole ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

生物活性

1-(3-Chloro-5-nitro-1H-indazol-1-yl)ethan-1-one is a synthetic compound with the molecular formula C₉H₆ClN₃O₃ and a molecular weight of approximately 239.62 g/mol. Its structure features a chloro and nitro group attached to an indazole ring, which is significant for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

- Molecular Formula : C₉H₆ClN₃O₃

- Molecular Weight : 239.62 g/mol

- Appearance : White solid

- Melting Point : 52 - 54 °C

The compound's structure allows for various interactions, including π–π stacking and hydrogen bonding, contributing to its stability and potential biological reactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indazole derivatives, including this compound. Indazole compounds have been shown to exhibit inhibitory effects on cancer cell proliferation. For instance, structural analogs have demonstrated significant activity against various cancer cell lines, with IC50 values indicating their potency in inhibiting cell growth .

| Compound | IC50 (nM) | Target |

|---|---|---|

| Compound A | 15.0 | FGFR1 inhibitor |

| Compound B | 642.1 | Anti-proliferative activity |

| This compound | TBD | TBD |

Further research is required to determine the specific IC50 values for this compound and its mechanisms of action against cancer cells.

Enzyme Inhibition

Indazole derivatives have been investigated for their ability to inhibit various enzymes involved in cancer progression and inflammation. The presence of the chloro and nitro groups in the structure of 1-(3-chloro-5-nitro-1H-indazol-1-one) may enhance its interaction with enzyme active sites, leading to effective inhibition .

A study on related compounds indicated that modifications at specific positions on the indazole ring could significantly alter enzyme inhibitory activity, suggesting a promising avenue for drug design .

Antimicrobial Activity

Similar compounds have shown antimicrobial properties, which may extend to 1-(3-chloro-5-nitro-1H-indazol-1-one). The presence of electron-withdrawing groups like nitro can enhance the compound's reactivity towards microbial targets, making it a candidate for further investigation as an antimicrobial agent .

Case Studies

Several case studies have explored the biological activities of indazole derivatives:

- Study on Antitumor Activity : A series of indazole derivatives were tested against different cancer cell lines, showing promising results in inhibiting tumor growth. The study emphasized structure–activity relationships (SARs) that guide the design of more potent derivatives .

- Enzyme Inhibition Research : Research indicated that specific substitutions on the indazole scaffold could lead to enhanced inhibition of kinases involved in cancer signaling pathways, suggesting that 1-(3-chloro-5-nitro-1H-indazol-1-one) may also possess similar properties .

化学反応の分析

Synthetic Routes and Acetylation

The compound is synthesized via N-acetylation of 3-chloro-5-nitro-1H-indazole under reflux with acetic anhydride and acetic acid ( ). Key conditions and outcomes include:

| Parameter | Value/Description | Source |

|---|---|---|

| Reaction time | 24 hours | |

| Solvent | Acetic acid/acetic anhydride (1:5) | |

| Temperature | Reflux (~118°C) | |

| Yield | 75% | |

| Purification | Ethanol recrystallization |

This route selectively acetylates the N1 position due to steric and electronic effects from the nitro and chloro groups.

Nucleophilic Substitution Reactions

The 3-chloro group undergoes substitution with nucleophiles, facilitated by the electron-withdrawing nitro group at C5. Examples include:

2.1. Ammonolysis

Reaction with ammonia yields 3-amino derivatives, critical for further functionalization:

-

Conditions: NH3/EtOH, 80°C, 12 hours

-

Yield: ~65% ()

2.2. Alkoxy/Aryloxy Substitution

Phenoxide or alkoxide ions replace the chloro group under basic conditions:

-

Example: Reaction with sodium methoxide in DMF at 60°C produces 3-methoxy derivatives in 72% yield ( ).

Nitro Group Reactivity

The 5-nitro group participates in reduction and electrophilic aromatic substitution (EAS):

3.1. Catalytic Hydrogenation

Reduction to an amine using H2/Pd-C in ethanol:

3.2. Electrophilic Substitution

The nitro group directs incoming electrophiles to the C4 and C7 positions. For example, sulfonation yields:

Cycloaddition and Click Chemistry

The acetyl group enables participation in 1,3-dipolar cycloadditions with azides or nitrile oxides ( ):

| Reaction Partner | Product Class | Conditions | Yield |

|---|---|---|---|

| Benzyl azide | 1,2,3-Triazole | CuI, DMF, 60°C, 8 hours | 82–90% |

| Nitrile oxide | Isoxazole derivative | Et3N, CH2Cl2, RT | 75% |

These reactions exploit the acetyl group’s ability to stabilize transition states via conjugation.

Hydrogen Bonding and Crystal Packing

X-ray crystallography reveals Cl⋯O and C–H⋯O interactions that stabilize the solid-state structure ( ):

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| Cl⋯O (nitro) | 2.964–2.982 | 150–160 |

| C–H⋯O | 2.46–2.65 | 140–166 |

These interactions influence solubility and reactivity in heterogeneous systems.

Computational Insights

DFT studies (B3LYP/6-311++G(d,p)) highlight:

特性

IUPAC Name |

1-(3-chloro-5-nitroindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClN3O3/c1-5(14)12-8-3-2-6(13(15)16)4-7(8)9(10)11-12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEUMCDEYWSONU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218334 | |

| Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68159-07-9 | |

| Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068159079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indazole, 1-acetyl-3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。